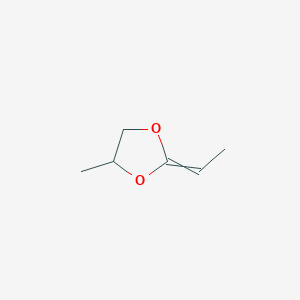

2-Ethylidene-4-methyl-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

182550-87-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-ethylidene-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C6H10O2/c1-3-6-7-4-5(2)8-6/h3,5H,4H2,1-2H3 |

InChI Key |

DLVBGWQRCHNXFU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1OCC(O1)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Ethylidene 4 Methyl 1,3 Dioxolane

Acetalization Routes from Aldehydes and Diols

The most common and direct method for synthesizing 2-ethylidene-4-methyl-1,3-dioxolane is through the acetalization of an aldehyde with a diol. This reaction forms the characteristic five-membered dioxolane ring.

The formation of this compound is typically achieved via the acid-catalyzed condensation of propanal with 1,2-propanediol (propylene glycol). In this reaction, the propanal provides the C2 carbon and its ethylidene substituent, while 1,2-propanediol forms the C4 and C5 backbone of the dioxolane ring, including the methyl group at the C4 position. The reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction towards the formation of the acetal (B89532). wikipedia.org Both Brønsted and Lewis acids can be employed as catalysts to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diol. acs.org

The general reaction scheme is as follows:

Propionaldehyde (B47417) + 1,2-Propanediol ⇌ this compound + Water

The presence of two stereocenters in the molecule, at the C2 and C4 positions, results in the formation of diastereomeric pairs of enantiomers (cis and trans).

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that influence the outcome of the acid-catalyzed condensation include temperature, catalyst type and concentration, and the stoichiometry of the reactants.

Table 1: Factors Influencing Acetalization for this compound Synthesis

| Parameter | Effect on Reaction | Research Findings |

| Catalyst | Accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. | Both Brønsted and Lewis acids are effective. The choice can influence reaction time and chemoselectivity. acs.org |

| Temperature | Affects the rate of reaction and equilibrium position. Higher temperatures can lead to faster reaction rates but also potential side reactions. | The reaction can proceed at room temperature, but is often heated to increase the rate and facilitate water removal. nih.govpsu.edu |

| Reactant Ratio | The stoichiometry of aldehyde to diol can impact the yield and minimize unreacted starting materials. | An excess of one reactant can be used to drive the reaction to completion. |

| Water Removal | Shifts the equilibrium towards the formation of the acetal, increasing the yield. | Methods like azeotropic distillation or the use of dehydrating agents are commonly employed. wikipedia.org |

Cyclization Reactions in this compound Formation

Beyond the direct condensation of aldehydes and diols, cyclization reactions represent another important pathway for the formation of the 1,3-dioxolane (B20135) ring system.

Intramolecular cyclization reactions can be a powerful method for constructing the 1,3-dioxolane ring. These reactions typically involve a substrate that already contains the necessary atoms for the ring, and a chemical transformation induces the ring closure. For instance, the intramolecular alkylation of a dioxolane can proceed via a cascade frontiersin.org-hydride transfer/cyclization. researchgate.net Another approach involves the intramolecular oxymercuration of homoallylic alcohols, which can lead to the formation of substituted dioxanes, a related class of cyclic acetals. thieme-connect.de While not a direct synthesis of this compound, these methods highlight the versatility of cyclization strategies in forming related heterocyclic systems.

While acid catalysis is more common for acetal formation, base-catalyzed ring closure can also be employed in specific contexts for the synthesis of 1,3-dioxolanes. For example, a DMAP-catalyzed [3 + 2] cycloaddition of vinyl oxiranes with activated ketone compounds has been developed to afford dioxolane derivatives. acs.org This represents a Lewis base-catalyzed ring-opening of the vinyl epoxide, which then participates in the cycloaddition to form the dioxolane skeleton. acs.org

Derivatization Strategies for Ethylidene-Dioxolanes

The 1,3-dioxolane ring is generally stable under basic, reductive, and oxidative conditions, but it is labile towards Brønsted and Lewis acids. thieme-connect.de This reactivity allows for the derivatization of ethylidene-dioxolanes primarily through ring-opening reactions. The acid-catalyzed hydrolysis of this compound regenerates the parent aldehyde (propanal) and diol (1,2-propanediol).

Furthermore, related 2-methylene-1,3-dioxolanes can undergo radical ring-opening polymerization, suggesting that the ethylidene group in this compound could potentially be a site for further chemical modification. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its use in controlling polymerization highlights the potential for creating functional polymers from dioxolane monomers. rsc.org

Synthesis of Substituted 2-Ethylidene-1,3-dioxolane Analogs

The synthesis of substituted 2-ethylidene-1,3-dioxolane analogs can be achieved through several established organic chemistry reactions. A primary and versatile method is the Wittig reaction, which facilitates the formation of a carbon-carbon double bond from a carbonyl group. masterorganicchemistry.comwikipedia.org In this context, the key precursor would be a 2-keto-1,3-dioxolane derivative.

The general approach involves the reaction of a phosphorus ylide, specifically a triphenylphosphonium ylide, with a ketone. For the synthesis of 2-ethylidene derivatives, the required ylide is ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), which is typically generated in situ by treating ethyltriphenylphosphonium halide with a strong base, such as n-butyllithium. masterorganicchemistry.com

The synthesis of the necessary ketone precursor, a 2-oxo-1,3-dioxolane, can be accomplished by the acetalization of a suitable diketone or keto-ester with a diol. For instance, the reaction of a 1,2-diol with a β-keto ester under acidic conditions can yield the corresponding 2-substituted-2-alkoxycarbonyl-1,3-dioxolane, which can then be converted to the desired 2-keto derivative.

An alternative approach involves the transacetalization reaction. This method utilizes a pre-formed acetal, such as 2,2-dimethoxypropane, which reacts with a diol in the presence of an acid catalyst. nih.gov This equilibrium-driven reaction is often favored by the removal of the more volatile alcohol byproduct. nih.gov

Furthermore, the synthesis of various substituted 1,3-dioxolanes has been reported through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. nih.gov While this method is common for saturated 2-substituted dioxolanes, its direct application to the synthesis of 2-ethylidene derivatives would require an α,β-unsaturated ketone as the starting material.

A summary of potential synthetic strategies for substituted 2-ethylidene-1,3-dioxolane analogs is presented in the table below.

| Starting Material (Ketone Precursor) | Reagent | Product | Reaction Type |

| 2-Oxo-4-substituted-1,3-dioxolane | Ethylidenetriphenylphosphorane | 2-Ethylidene-4-substituted-1,3-dioxolane | Wittig Reaction |

| α,β-Unsaturated Ketone | Substituted 1,2-Diol | 2-Alkyl-2-vinyl-1,3-dioxolane | Acid-catalyzed Acetalization |

Stereoselective Synthesis of this compound Isomers

The exocyclic double bond in this compound can exist as two geometric isomers, (E) and (Z). The stereoselective synthesis of these isomers is a critical aspect, as the geometry of the double bond can significantly influence the compound's properties and reactivity. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. wikipedia.orgorganic-chemistry.org

Generally, non-stabilized ylides, such as those with simple alkyl substituents, tend to yield the (Z)-alkene as the major product. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, where the initial formation of the cis-oxaphosphetane intermediate is favored, leading to the (Z)-alkene upon decomposition. wikipedia.org In the case of ethylidenetriphenylphosphorane, which is a non-stabilized ylide, the (Z)-isomer of this compound would be the expected major product under standard Wittig conditions.

Conversely, stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, typically afford the (E)-alkene as the predominant isomer. wikipedia.orgorganic-chemistry.org This is due to the thermodynamic equilibration of the intermediate betaines or oxaphosphetanes, favoring the more stable trans-intermediate which leads to the (E)-product. wikipedia.org

To achieve a higher proportion of the (E)-isomer with a non-stabilized ylide, modifications to the Wittig reaction, such as the Schlosser modification, can be employed. This procedure involves the use of a strong base at low temperatures to deprotonate the initially formed betaine (B1666868) intermediate, allowing for equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene. wikipedia.org

The stereoselectivity of the Wittig reaction can be influenced by several factors, including the solvent, the presence of lithium salts, and the temperature. For instance, performing the reaction with non-stabilized ylides in polar aprotic solvents can enhance the selectivity for the (Z)-isomer. wikipedia.org

A summary of the expected stereochemical outcomes for the synthesis of this compound via the Wittig reaction is provided below.

| Ylide Type | Expected Major Isomer | Rationale |

| Non-stabilized (e.g., Ph₃P=CHCH₃) | (Z)-2-Ethylidene-4-methyl-1,3-dioxolane | Kinetic control, favored formation of cis-oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org |

| Stabilized (e.g., Ph₃P=CHCO₂R) | (E)-Alkene (for analogous systems) | Thermodynamic control, equilibration to the more stable trans-intermediate. wikipedia.orgorganic-chemistry.org |

| Non-stabilized with Schlosser modification | (E)-2-Ethylidene-4-methyl-1,3-dioxolane | Equilibration to the more stable threo-betaine intermediate. wikipedia.org |

Reaction Mechanisms of 2 Ethylidene 4 Methyl 1,3 Dioxolane

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a key method for synthesizing polyesters from cyclic ketene (B1206846) acetals (CKAs) like 2-ethylidene-4-methyl-1,3-dioxolane. rsc.org This process can be initiated through different pathways, including radical and cationic methods, each with distinct characteristics and outcomes.

Radical ring-opening polymerization (RROP) offers a versatile route to creating aliphatic polyesters. nih.gov The fundamental mechanism involves the addition of a radical to the carbon-carbon double bond of the CKA. This initial step forms a radical intermediate which can then undergo cleavage of a C-O bond, leading to the ring-opening and the formation of an ester linkage in the polymer backbone. nih.govacs.org This method is particularly valuable for synthesizing homopolymers, block copolymers, and statistical copolymers, which allows for the incorporation of degradable units into vinyl polymer chains. nih.gov

The choice of initiator and reaction conditions significantly impacts the RROP of cyclic ketene acetals. Common free-radical initiators such as 2,2′-azobis(2-methyl-propionitrile) (AIBN) and di-tert-butyl peroxide (DTBP) have been successfully used to polymerize CKA monomers. nih.govnih.gov

The effectiveness of these initiators is often temperature-dependent. For instance, some initiators may require higher temperatures to overcome the thermodynamic barriers of polymerization. nih.gov Studies on similar systems have shown that benzoyl peroxide can initiate polymerization at 70°C, while other initiators like V-70 show little activity at lower temperatures such as 30°C. nih.gov The concentration of the initiator also plays a crucial role; however, simply increasing the initiator concentration or the temperature does not always lead to better results and can sometimes promote undesirable side reactions. nih.gov

The polymerization of this compound and related CKAs can be performed in bulk or in solution. High boiling point solvents like p-xylene (B151628) and 1,2-dichlorobenzene (B45396) have been found suitable for achieving higher molar mass polymers by mitigating issues like rapid viscosity increase that can occur in bulk polymerizations. nih.gov

Table 1: Initiators and Conditions in RROP of Cyclic Ketene Acetals

| Initiator | Monomer | Temperature (°C) | Solvent | Observations |

| Di-tert-butyl peroxide (DTBP) | d-glucal-derived CKA | 70-120 | None | Low molar mass oligomers/polymers obtained. nih.gov |

| 2,2'-azobis(2-methylpropionitrile) (AIBN) | d-glucal-derived CKA | 70-120 | None | Similar results to DTBP, rapid viscosity increase. nih.gov |

| AIBN | 2-methylene-1,3-dioxepane (MDO) | Not specified | Not specified | Successful homopolymerization and copolymerization. nih.gov |

| Benzoyl Peroxide | Thionoisochromanone (TIC) | 70 | Not specified | Initiated polymerization, but with limited conversion. nih.gov |

| AIBN | Thionoisochromanone (TIC) | Not specified | Not specified | Increasing temperature led to undesirable isomerization. nih.gov |

This table is generated based on findings from analogous cyclic ketene acetal (B89532) systems.

The kinetics of RROP for cyclic ketene acetals are complex, involving a balance between the rate of radical addition to the double bond and the subsequent ring-opening step. The structure of the monomer plays a critical role in the thermodynamics of the ring-opening process. For the ring to open, the radical formed after the initial addition must be sufficiently stable to allow for the cleavage of the C-O bond. acs.org

Kinetic studies on similar systems reveal that the rate of polymerization can be influenced by factors such as temperature and monomer concentration. For example, in the polymerization of a d-glucal (B13581) derived CKA, lower temperatures were found to decrease the extent of ring-fragmentation. nih.gov Density functional theory (DFT) calculations performed on related CKA systems help to elucidate the copolymerization mechanisms and predict reaction rate constants. rsc.org

A significant challenge in the RROP of cyclic ketene acetals is the competition between the desired ring-opening pathway and a ring-retaining, 1,2-vinyl addition pathway. nih.gov The latter results in a polymer with cyclic acetal units in the backbone rather than the intended ester linkages. nih.govacs.org

The balance between these two pathways is highly dependent on the monomer's structure. For instance, substituents that can stabilize the radical formed upon ring-opening will favor the RROP mechanism. acs.org In the case of a d-glucal derived CKA, the presence of an internal alkene functionality was shown to be essential for promoting ring-opening by stabilizing the resulting radical. acs.org In contrast, its saturated analog predominantly underwent 1,2-addition, retaining the cyclic acetal structure. acs.org

The degree of ring-opening can also be influenced by reaction conditions. For some monomers, dilute conditions have been shown to favor a higher percentage of ester linkages compared to bulk, solvent-free reactions. acs.org

Cationic ring-opening polymerization (CROP) is another important mechanism for the polymerization of cyclic acetals like dioxolanes. researchgate.netrsc.org This method typically involves the use of cationic initiators, such as Brønsted or Lewis acids. nih.gov

A variety of catalyst systems can be employed for the CROP of dioxolanes. These include traditional Lewis acids like boron trifluoride etherate and solid acid catalysts. researchgate.netnih.gov The choice of catalyst is critical as it can influence the reaction mechanism and the structure of the resulting polymer. For instance, in the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, the use of Lewis acid complexes with low reactivity allowed for polymerization through the methylene (B1212753) groups without cleavage of the dioxolane ring. researchgate.net

Recent research has explored the use of more environmentally friendly and reusable catalysts. Montmorillonite clays (B1170129) exchanged with protons (Maghnite-H+) have been shown to be effective catalysts for the copolymerization of 1,3-dioxolane (B20135) with styrene (B11656) under mild conditions. orientjchem.org These clay-based catalysts offer the advantage of simple recovery through filtration. orientjchem.org Another novel approach involves preloading an initiator, such as aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃), onto a separator sheet to trigger the in situ polymerization of 1,3-dioxolane. rsc.org

The reaction conditions, including temperature and the ratio of monomer to initiator, can significantly affect the polymerization process. In the CROP of 1,3-dioxolane, increasing the monomer conversion and the monomer-to-initiator ratio has been observed to lead to a higher amount of cyclic structures in the final polymer. rsc.org

Table 2: Catalyst Systems for Cationic Ring-Opening Polymerization of Dioxolanes

| Catalyst/Initiator | Monomer(s) | Key Features |

| Boron trifluoride etherate | N-Substituted 2-iminotetrahydrofurans | Catalyzes ring-opening to form polyamides. researchgate.net |

| Lewis acid complexes (low reactivity) | 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes | Promotes polymerization at the methylene group, retaining the ring. researchgate.net |

| Montmorillonite Maghnite-H+ | 1,3-Dioxolane and Styrene | Solid acid catalyst, allows for mild conditions and easy recovery. orientjchem.org |

| Aluminum trifluoromethanesulfonate (Al(OTf)₃) | 1,3-Dioxolane (DOL) | Used for in situ polymerization, preloaded on a separator. rsc.org |

| H₃PW₁₂O₄₀·13H₂O | Tetrahydrofuran (THF) | Solid heteropolyacid catalyst, requires an anhydride (B1165640) co-initiator. nih.gov |

This table is generated based on findings from analogous cyclic ether and acetal systems.

Cationic Ring-Opening Polymerization

Intermediates and Propagation Pathways in Poly(1,3-dioxolane) Formation

The polymerization of unsaturated cyclic acetals like this compound proceeds via a free-radical ring-opening polymerization mechanism, which is distinct from the cationic ring-opening polymerization (CROP) typical for saturated dioxolanes researchgate.netcjps.orgrsc.org. While CROP of 1,3-dioxolane involves the formation of oxonium ion intermediates, the polymerization of the ethylidene derivative is initiated by a radical species researchgate.netorientjchem.org.

The propagation pathway involves the following key steps:

Initiation: A free radical (R•), generated from an initiator like AIBN or benzoyl peroxide, attacks the exocyclic double bond of the monomer. This is the preferred site of attack due to the high reactivity of the electron-rich alkene.

Propagation (Ring-Opening): The attack on the double bond forms a radical intermediate on the carbon atom at the 2-position of the dioxolane ring. This intermediate is unstable and rapidly undergoes a β-scission reaction, leading to the opening of the five-membered ring. This ring-opening step is driven by the formation of a more stable ester linkage within the growing polymer chain. The process results in a polymer backbone containing ester functionalities, a significant departure from the polyether structure of poly(1,3-dioxolane).

Termination: The polymerization process is concluded when two growing radical chains combine or disproportionate, or when a radical is quenched by an inhibitor.

The primary intermediate in this pathway is the ring-opened radical ester, which then propagates the chain by attacking another monomer molecule. This mechanism allows for the synthesis of functional polyesters from vinyl monomers. cjps.orgresearchgate.net

Nucleophilic and Electrophilic Transformations of this compound

The dual functionality of this compound—an acetal and an unsaturated system—makes it susceptible to both nucleophilic and electrophilic attacks at different sites. The acetal linkage is vulnerable to acid-catalyzed hydrolysis (a nucleophilic substitution/addition process), while the electron-rich exocyclic double bond is a prime target for electrophilic addition reactions. orgoreview.comorganic-chemistry.org

Acid-Catalyzed Hydrolysis Kinetics and Mechanism of Dioxolanes

The hydrolysis of dioxolanes, including the title compound, is readily achieved under acidic conditions, breaking the cyclic acetal to yield an aldehyde (propanal) and a diol (1,2-propanediol). orgoreview.comresearchgate.net For unsaturated ketene acetals, the mechanism is initiated by the rate-determining protonation of the carbon-carbon double bond. electronicsandbooks.comacs.org

The established mechanism proceeds through these stages:

Protonation: An acid catalyst (H₃O⁺) protonates the β-carbon of the ethylidene group. This is the rate-determining step and is favored over the protonation of the ring oxygen atoms due to the high electron density of the double bond.

Formation of an Oxocarbenium Ion: The initial protonation leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is highly electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. orgoreview.comchemistrysteps.com

Hemiacetal Formation and Decomposition: This attack forms a protonated hemiacetal, which, after deprotonation, rapidly decomposes to yield the final aldehyde and diol products. chemistrysteps.com

The rate of acid-catalyzed hydrolysis of dioxolanes is significantly influenced by the polarity of the solvent. The rate-determining step involves the formation of a charged intermediate, the oxocarbenium ion. Polar solvents are more effective at stabilizing this charged transition state and the resulting ion compared to nonpolar solvents. This stabilization lowers the activation energy of the reaction, thereby increasing the hydrolysis rate. researchgate.net Consequently, hydrolysis reactions are typically faster in solvents with higher dielectric constants, such as water or alcohol-water mixtures, than in less polar organic solvents like dioxane or tetrahydrofuran.

Table 1: Representative Data on Solvent Effects on Acetal Hydrolysis Rate This table illustrates the general trend using representative data for acetal hydrolysis, as specific kinetic data for this compound is not readily available.

| Solvent System | Dielectric Constant (approx.) | Relative Rate of Hydrolysis |

| 100% Dioxane | 2.2 | 1 |

| 50% Dioxane-Water | 37 | ~10² |

| 100% Water | 80 | ~10⁴-10⁵ |

Steric Hindrance Effects on Hydrolysis Kinetics

Steric hindrance plays a crucial role in the kinetics of dioxolane hydrolysis. The presence of substituents on the dioxolane ring can affect the rate of reaction in several ways. The methyl group at the C4 position in this compound introduces steric bulk near the reaction center.

This steric hindrance can:

Impede Catalyst Approach: Hinder the approach of the solvated proton (hydronium ion) to the double bond, potentially slowing the initial protonation step.

Influence Intermediate Stability: Affect the stability and conformation of the oxocarbenium ion intermediate.

Block Nucleophilic Attack: Obstruct the subsequent nucleophilic attack by water on the carbocation intermediate. mdpi.com

Generally, increased steric bulk around the acetal carbon (C2) or on adjacent ring carbons (C4, C5) leads to a decrease in the rate of hydrolysis. This is because both the protonation and the nucleophilic attack steps are sensitive to steric crowding. mdpi.com

Addition Reactions and Rearrangements

The exocyclic double bond in this compound is electron-rich, making it highly susceptible to electrophilic addition reactions. This reactivity is characteristic of enol ethers and ketene acetals.

While the electron-rich nature of the ethylidene group makes it unreactive towards direct nucleophilic attack, it readily undergoes electrophile-initiated addition reactions. In this two-step process, an electrophile first attacks the double bond, and the resulting intermediate is then captured by a nucleophile.

The mechanism for electrophilic addition (e.g., of HBr) is as follows:

Electrophilic Attack: The electrophile (E⁺, such as H⁺ from HBr) attacks the terminal carbon of the double bond. This follows Markovnikov's rule, leading to the formation of the more stable carbocation at the C2 position, which is stabilized by resonance with the adjacent ring oxygen atoms.

Nucleophilic Capture: The resulting resonance-stabilized oxocarbenium ion is then rapidly attacked by a nucleophile (Nu⁻, such as Br⁻). The nucleophile adds to the C2 carbon, resulting in the final addition product, a 2-substituted-2-ethyl-4-methyl-1,3-dioxolane. youtube.com

This pathway highlights how the unsaturated moiety undergoes addition via an electrophile-initiated mechanism that is completed by a nucleophilic step.

Prototropic Allylic Rearrangements

Prototropic allylic rearrangement refers to the isomerization of a molecule through the migration of a proton. In the context of this compound, this involves the movement of a proton to convert the ethylidene isomer into its vinyl counterpart, 2-vinyl-4-methyl-1,3-dioxolane.

The thermodynamic stability of the isomers plays a crucial role in the direction of this equilibrium. For the analogous sulfur-containing compounds, 2-ethylidene-1,3-dithiolane (B14451881) is found to be more stable than 2-vinyl-1,3-dithiolane. This suggests that the equilibrium for the dioxolane derivatives also likely favors the ethylidene form under standard conditions. Consequently, the forward reaction to the vinyl isomer is generally not spontaneous and requires specific catalytic conditions to proceed.

The rearrangement can be catalyzed by both acids and bases. In the presence of a strong base, a proton can be abstracted from the methyl group of the ethylidene moiety, forming a resonance-stabilized carbanion. Subsequent protonation at the exocyclic carbon atom leads to the formation of the vinyl isomer. Conversely, acid catalysis involves the protonation of the exocyclic double bond, leading to a carbocation intermediate that can then lose a proton to form either isomer. The specific conditions and the nature of the catalyst determine the position of the equilibrium.

Catalytic Reaction Pathways Involving this compound

The presence of the exocyclic double bond and the oxygen atoms in the dioxolane ring makes this compound a versatile substrate for various catalytic transformations. These reactions, often mediated by transition metals, organoboron compounds, or Lewis acids, provide pathways to a diverse range of chemical structures.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium and rhodium, are known to facilitate a variety of transformations involving alkenes. For this compound, these catalysts can be employed in cross-coupling reactions, cycloadditions, and isomerizations.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could potentially be applied to the vinyl isomer, which can be generated in situ from the ethylidene precursor. These reactions would involve the formation of a new carbon-carbon bond at the terminal carbon of the vinyl group. Rhodium catalysts are also known to be effective for the isomerization of alkenes and can participate in cycloaddition reactions. For instance, rhodium(II) catalysts are instrumental in 1,3-dipolar cycloaddition reactions, where they can generate carbonyl ylides from diazo compounds that subsequently react with the ethylidene double bond. researchgate.net

The general mechanism for these transformations often involves the coordination of the transition metal to the double bond, followed by oxidative addition, insertion, or other elementary steps, and finally reductive elimination to release the product and regenerate the catalyst. youtube.com

| Catalyst Type | Potential Reaction | Product Type |

| Palladium | Heck Coupling | Substituted vinyl dioxolanes |

| Palladium | Suzuki Coupling | Arylated/vinylated dioxolanes |

| Rhodium | Isomerization | 2-Vinyl-4-methyl-1,3-dioxolane |

| Rhodium | [3+2] Cycloaddition | Spiro-heterocyclic compounds |

Organoboron-Catalyzed Processes

Organoboron compounds can act as catalysts or reagents in reactions with this compound. Boron Lewis acids can activate the double bond towards nucleophilic attack. Furthermore, organoboron reagents can participate in reactions such as hydroboration, where a boron-hydrogen bond adds across the double bond. This would lead to the formation of a new carbon-boron bond, which is a versatile intermediate for further synthetic transformations.

The reactivity in organoboron-catalyzed processes is often influenced by the nature of the boron catalyst and the reaction conditions. For example, chiral organoboron catalysts can be used to achieve enantioselective transformations.

Lewis Acid-Catalyzed Reactions

Lewis acids play a significant role in activating this compound for various reactions. Coordination of a Lewis acid to one of the oxygen atoms of the dioxolane ring can enhance the electrophilicity of the exocyclic double bond, making it more susceptible to nucleophilic attack. nih.gov

This activation strategy is key in reactions such as Friedel-Crafts-type additions, where an electron-rich aromatic ring attacks the activated double bond. Similarly, Lewis acids can catalyze cycloaddition reactions, such as the Diels-Alder reaction, where the activated ethylidene group can act as a dienophile. The choice of Lewis acid can influence the stereochemical outcome of these reactions.

| Lewis Acid | Reaction Type | General Outcome |

| TiCl4, AlCl3 | Friedel-Crafts Alkylation | Addition of aromatic rings |

| SnCl4, ZnCl2 | Ene Reaction | Formation of a new C-C bond and allylic transposition |

| Various | [4+2] Cycloaddition (Diels-Alder) | Formation of six-membered rings |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of these catalytic cycles is crucial for optimizing reaction conditions and developing new transformations. For transition metal-catalyzed reactions, the catalytic cycle typically begins with the coordination of the metal to the double bond of the this compound. This is followed by a series of steps that can include oxidative addition, migratory insertion, transmetalation (in the case of cross-coupling reactions), and reductive elimination. youtube.com The specific sequence of these steps and the nature of the intermediates depend on the metal, the ligands, and the reactants involved.

In Lewis acid-catalyzed reactions, the primary mechanistic step is the activation of the substrate through the formation of a Lewis acid-base adduct. nih.gov This increases the positive charge density on the ethylidene group, facilitating nucleophilic attack. The subsequent steps involve the addition of the nucleophile and the release of the catalyst.

For organoboron-catalyzed processes, the mechanism can vary. In hydroboration, the reaction proceeds through a four-membered transition state involving the concerted addition of the B-H bond across the C=C double bond. In other catalytic processes, the organoboron compound might act as a Lewis acid or be involved in a more complex catalytic cycle.

Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, along with computational modeling to elucidate the structures of intermediates and transition states. acs.org

Stereochemical Aspects and Conformational Analysis of 2 Ethylidene 4 Methyl 1,3 Dioxolane and Its Derivatives

Configurational Isomerism (Cis/Trans) of 2-Ethylidene-4-methyl-1,3-dioxolane

This compound possesses stereocenters that give rise to geometric isomers, specifically cis and trans configurations. nist.gov These isomers are distinct in the spatial orientation of the ethylidene and methyl groups attached to the dioxolane ring, which in turn affects their stability and reactivity.

The separation of cis and trans isomers of this compound can be achieved through preparative gas-liquid chromatography. This technique exploits the different interactions of the isomers with the stationary phase of the chromatography column, leading to varying retention times and allowing for their individual collection.

Characterization of the isolated isomers relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are powerful tools for elucidating the structural nuances between the cis and trans forms. researchgate.net Mass spectrometry can also be employed to confirm the molecular weight and fragmentation patterns of the isomers. nist.gov

Table 1: Spectroscopic Data for Stereoisomer Characterization

| Spectroscopic Technique | Information Gained |

| ¹H NMR | Provides details on the chemical environment and connectivity of protons, revealing differences in the spatial arrangement of substituents. |

| ¹³C NMR | Distinguishes between the carbon atoms in the cis and trans isomers based on their chemical shifts. researchgate.net |

| IR Spectroscopy | Shows characteristic vibrational frequencies of functional groups, which can differ slightly between isomers due to steric effects. |

| Mass Spectrometry | Determines the molecular weight and provides a fragmentation pattern that can serve as a molecular fingerprint. nist.gov |

The cis/trans configuration of this compound significantly impacts its chemical reactivity. For instance, studies on the hydrogenolysis of related 2-ethyl-4-methyl-1,3-dioxolane (B3021168) isomers have shown that the cis isomer is cleaved approximately ten times faster than the trans isomer. This difference is attributed to the varied steric hindrance and accessibility of the reaction centers in each configuration.

In the context of polymerization, the stereochemistry of the monomer can influence the properties of the resulting polymer. The cationic ring-opening polymerization of 1,3-dioxolane (B20135) and its derivatives is a known method for producing polyacetals. rsc.org The spatial arrangement of the substituents on the dioxolane ring can affect the rate of polymerization and the stereoregularity of the polymer chain, which in turn dictates the material's physical properties. The formation of cyclic structures during polymerization is a competing reaction that can be influenced by the monomer's configuration. rsc.org

Chiral Synthesis and Enantiomeric Purity

The presence of chiral centers in this compound allows for the existence of enantiomers, which are non-superimposable mirror images. The synthesis of enantiomerically pure forms of dioxolane derivatives is crucial for applications where specific stereochemistry is required.

Optically active dioxolane derivatives can be prepared from enantiomerically pure starting materials. For example, chiral 1,3-dioxolan-4-ones, synthesized from readily available α-hydroxy acids like lactic or mandelic acid, have proven to be valuable intermediates in asymmetric synthesis. nih.gov These chiral building blocks can be used to introduce specific stereochemistry into the final product.

Another approach involves the separation of a racemic mixture of diastereomers. Semi-preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase has been successfully employed to separate the four possible diastereomers of a 2,4-disubstituted-1,3-dioxolane into optically pure forms. nih.gov

Achieving a high degree of stereocontrol is a primary goal in the synthesis of chiral molecules. In the synthesis of chiral 1,3-dioxolan-4-ones, the initial stereocenter from the α-hydroxy acid directs the formation of a second stereocenter with high selectivity. nih.gov Subsequent reactions with electrophiles also proceed with a high degree of stereochemical control, allowing for the creation of new stereogenic centers in a predictable manner. nih.gov This principle of substrate-controlled diastereoselective reactions is fundamental to the stereospecific synthesis of complex molecules containing the dioxolane moiety.

Conformational Dynamics of the Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar and exists in various conformations that can interconvert. The most common conformations are the "envelope" (or "twist") and "half-chair" forms. The specific conformation adopted by the ring and the dynamics of its interconversion are influenced by the nature and position of the substituents.

Advanced techniques such as NMR spectroscopy, combined with computational modeling like Density Functional Theory (DFT), are used to investigate the three-dimensional structure and conformational dynamics of dioxolane molecules. researchgate.net These studies provide insights into the energy barriers between different conformations and the preferred spatial arrangement of the molecule. The conformational properties of the dioxolane ring can, in turn, influence the molecule's reactivity and its interactions with other molecules. arxiv.org

Ring Puckering and Inversion Barriers

The five-membered ring of 1,3-dioxolane is not planar. It adopts a puckered conformation to relieve torsional strain arising from the eclipsing of adjacent C-H bonds. This puckering leads to a dynamic equilibrium between various conformations, primarily the envelope (C symmetry) and half-chair (C symmetry) forms. The process of interconversion between these conformations is known as pseudorotation.

In the case of this compound, the presence of the exocyclic double bond at the C2 position significantly influences the ring's conformational behavior. The sp hybridization of C2 and the attached ethylidene group introduces a degree of planarity around this carbon. Consequently, the puckering of the ring is most pronounced at the C4 and C5 positions.

The barrier to ring inversion in 1,3-dioxolanes is generally low. For the parent 1,3-dioxolane, the barrier is almost negligible, allowing for free pseudorotation at room temperature. However, the introduction of substituents on the ring can create energetic preferences for certain conformations and increase the barrier to inversion.

Substituent Effects on Conformation

The conformational landscape of this compound is primarily dictated by the interplay of steric and stereoelectronic effects of the ethylidene and methyl substituents. The methyl group at the C4 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these conformers is influenced by the interactions between the methyl group and the other atoms in the ring, as well as the ethylidene group.

The presence of the C4-methyl group leads to the existence of cis and trans diastereomers, depending on its orientation relative to the substituents on the ethylidene group. Within each diastereomer, a conformational equilibrium will exist.

NMR Spectroscopic Insights:

While a detailed NMR analysis specifically for this compound is not extensively documented, data from the closely related saturated analog, 2-ethyl-4-methyl-1,3-dioxolane, can provide a basis for understanding the substituent effects. In the saturated analog, the cis and trans isomers are distinguishable by NMR, and the coupling constants can be used to infer the preferred ring conformation.

For this compound, the ethylidene group's sp carbon and the attached methyl and hydrogen atoms will have distinct chemical shifts, which would also be influenced by the ring conformation and the cis/trans relationship with the C4-methyl group.

The table below presents hypothetical ¹H NMR chemical shift ranges for the key protons in the cis and trans isomers of this compound, based on general principles and data from related compounds. The exact values would require experimental verification.

| Isomer | Proton | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| cis | Ethylidene =CH-CH₃ | 1.60 - 1.80 |

| Ethylidene =CH-CH₃ | 5.20 - 5.40 | |

| C4-CH₃ | 1.15 - 1.35 | |

| Ring Protons | 3.50 - 4.50 | |

| trans | Ethylidene =CH-CH₃ | 1.65 - 1.85 |

| Ethylidene =CH-CH₃ | 5.25 - 5.45 | |

| C4-CH₃ | 1.20 - 1.40 | |

| Ring Protons | 3.55 - 4.55 |

Steric Interactions:

The conformational preference will be a balance between minimizing steric hindrance between the substituents. In the cis isomer, where the C4-methyl group and the substituent on the ethylidene group are on the same side of the ring, steric repulsion might force the ring into a conformation that maximizes the distance between these groups. In the trans isomer, these interactions would be less pronounced.

The following table summarizes the key steric interactions that would influence the conformational equilibrium in the diastereomers of this compound.

| Isomer | Key Steric Interactions | Expected Conformational Consequence |

|---|---|---|

| cis | Interaction between the C4-methyl group and the Z-substituent on the ethylidene group. | The ring may adopt a conformation that places the C4-methyl group in a more pseudo-equatorial position to alleviate this strain. |

| trans | Reduced steric interaction between the C4-methyl group and the ethylidene substituents. | A more flexible conformational equilibrium might be observed compared to the cis isomer. |

Computational and Theoretical Studies on 2 Ethylidene 4 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-Ethylidene-4-methyl-1,3-dioxolane. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations and offer insights into the molecule's inherent reactivity. For complex organic molecules like dioxolane derivatives, these computational approaches are indispensable for creating a definitive "fingerprint" of the molecule's structure and dynamics when paired with spectroscopic measurements .

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for studying organic compounds like this compound. DFT calculations can be employed to determine the molecule's three-dimensional structure, including the various "conformations" or shapes the five-membered dioxolane ring can adopt .

By optimizing the geometry of the molecule, DFT can predict key structural parameters for its most stable ground state. Furthermore, it is a critical tool for locating and characterizing transition states—the high-energy structures that exist transiently between reactants and products in a chemical reaction. The energy of these transition states is crucial for calculating reaction rates and understanding mechanistic pathways. For related dioxolanes, DFT has been successfully used to explore reaction mechanisms, such as thermal decomposition and hydrolysis, by calculating the activation energies of potential pathways. researchgate.netkaust.edu.sa

Table 1: Representative Data from DFT Geometry Optimization of a Dioxolane Derivative This table illustrates the type of structural data that can be obtained from DFT calculations for a molecule like this compound.

| Parameter | Atom(s) Involved | Calculated Value | Interpretation |

|---|---|---|---|

| Bond Length | C=C (Ethylidene) | ~1.34 Å | Typical double bond length. |

| Bond Length | O-C-O (Acetal) | ~1.42 Å | Standard single bond length in an acetal (B89532) group. |

| Bond Angle | O-C-O | ~105° | Reflects the constraint of the 5-membered ring. |

| Dihedral Angle | C-O-C-O | Variable | Defines the ring pucker (envelope vs. twist conformation). |

| Relative Energy | Envelope vs. Twist | ~0.5-2 kcal/mol | Indicates the energy difference between stable conformers. |

Analysis of the electronic structure provides deep insight into a molecule's stability and reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would likely be associated with the electron-rich π-system of the ethylidene double bond or the lone pairs on the oxygen atoms, making it the primary site for electrophilic attack. The LUMO would be the lowest energy site to accept electrons, likely a π* antibonding orbital, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to understand how the molecule interacts with light by calculating electronic excitation energies. This allows for the prediction of UV-Vis absorption spectra.

Table 2: Illustrative FMO Analysis for this compound This table provides a conceptual overview of the insights gained from an FMO analysis.

| Orbital | Calculated Energy (Conceptual) | Primary Location | Chemical Significance |

|---|---|---|---|

| HOMO | -6.5 eV | C=C π-bond | Acts as an electron donor; site of electrophilic attack. |

| LUMO | +1.2 eV | C=C π*-antibonding orbital | Acts as an electron acceptor; site of nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

Mechanistic Probes using Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the prediction of product distributions.

By calculating the potential energy surface for a reaction, computational models can trace the energetic landscape from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. The difference in energy between the reactants and a transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For a molecule like this compound, this approach could be used to study reactions such as acid-catalyzed hydrolysis or addition reactions across the ethylidene double bond. For instance, in hydrolysis, modeling could confirm the stepwise mechanism involving protonation of an oxygen atom, ring-opening to form a stabilized oxocarbenium ion, and subsequent attack by water. DFT calculations have been used to determine activation energies for thermal decomposition in related dioxolanes, identifying the most favorable decomposition channels. kaust.edu.sa

Table 3: Hypothetical Energy Profile for a Reaction Step This table illustrates how computational modeling quantifies the energetics of a single reaction step, such as the initial protonation in acid-catalyzed hydrolysis.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁺ | 0.0 (Reference) |

| Transition State | Proton transfer to ring oxygen | +15.2 |

| Intermediate | Protonated dioxolane | -5.8 |

This compound possesses multiple features that lead to selectivity in reactions. The methyl group at the C4 position creates a chiral center, and the exocyclic double bond is prochiral. Therefore, reactions such as hydrogenation or epoxidation can lead to different stereoisomeric products.

Computational modeling can predict which product is likely to be favored by calculating the activation energies for the different pathways leading to each isomer. For example, in an electrophilic addition to the double bond, the reagent can attack from the Re face or the Si face. The presence of the chiral methyl group can make one of these approaches sterically or electronically more favorable. By comparing the energies of the transition states for both approaches, a prediction of the diastereomeric ratio (d.r.) of the products can be made.

Table 4: Example of Computational Prediction of Diastereoselectivity This table shows how comparing activation energies for different reaction pathways can predict the major product of a reaction.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Attack on the Re face of the double bond | 12.5 | Pathway B is energetically favored, leading to the (S,S)-diastereomer as the major product. |

| Pathway B | Attack on the Si face of the double bond | 10.8 |

Molecular Dynamics Simulations for System Behavior

While quantum chemical calculations focus on the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system at the molecular level.

For this compound, MD simulations could be used to investigate its behavior in different solvent environments. These simulations can provide information on solvation structures, diffusion coefficients, and interactions with other solutes or surfaces. Such studies are valuable for understanding how the compound behaves in a bulk liquid state or in solution, which is essential for applications in materials science or as a solvent. Studies on related dioxolane derivatives have used MD simulations to investigate complex phenomena such as molecular dynamics in supercooled liquids and interactions with biological membranes. rsc.orgnih.gov

Table 5: Properties Obtainable from Molecular Dynamics Simulations This table lists key macroscopic and microscopic properties that can be calculated from MD simulations of a system containing this compound.

| Property | Description | Relevance |

|---|---|---|

| Diffusion Coefficient | The rate at which molecules move through a medium. | Important for understanding transport properties in a solution. |

| Radial Distribution Function (g(r)) | The probability of finding another molecule at a certain distance from a reference molecule. | Describes the local liquid structure and solvation shell. |

| Viscosity | A measure of a fluid's resistance to flow. | A key physical property for bulk liquid applications. |

| Conformational Dynamics | The rate and nature of transitions between different molecular shapes (conformers). | Provides insight into the flexibility of the dioxolane ring in a dynamic environment. |

Advanced Spectroscopic and Analytical Characterization for Research on 2 Ethylidene 4 Methyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2-Ethylidene-4-methyl-1,3-dioxolane, providing profound insights into its molecular framework.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation of this compound. The chemical shifts observed in the spectra correspond to the different electronic environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the ethyl and methyl groups, as well as the protons on the dioxolane ring, exhibit characteristic signals. For instance, the ethyl group typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the methyl group on the ring appears as a doublet. The acetal (B89532) proton at the C2 position and the protons at the C4 and C5 positions of the dioxolane ring also have distinct chemical shifts.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the acetal group (C2) is typically found significantly downfield. A reference for the ¹³C NMR spectrum of this compound is available in the work of E. L. Eliel, V. S. Rao, and K. M. Pietrusiewicz in Organic Magnetic Resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₂CH₃) | ~0.9 (triplet) | ~8-10 |

| Ethyl (-CH₂CH₃) | ~1.5 (quartet) | ~25-30 |

| Ring-CH₃ | ~1.2 (doublet) | ~17-22 |

| C2-H (acetal) | ~4.8 (triplet) | ~103-108 |

| C4-H | ~4.0-4.2 (multiplet) | ~75-80 |

| C5-H₂ | ~3.5-4.0 (multiplet) | ~70-74 |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of this compound.

Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to identify long-range (2-3 bond) correlations between hydrogen and carbon atoms. This is particularly useful for confirming the placement of the ethyl and methyl substituents on the dioxolane ring by observing correlations between the protons of these groups and the carbons of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. This is critical for determining the stereochemistry of the molecule, such as the cis or trans relationship between the substituents on the dioxolane ring. By observing which protons are close to each other in space, the relative configuration of the stereocenters can be established.

Quantitative NMR for Polymer Composition and Ring-Opening Percentage

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance by comparing the integral of a signal from the analyte with that of a known amount of a standard. In the context of research involving this compound, qNMR could be employed to:

Determine the composition of copolymers: If this compound is used as a monomer in a polymerization reaction, qNMR can be used to quantify its incorporation into the resulting polymer chain.

Measure the percentage of ring-opening: In reactions where the dioxolane ring is opened, qNMR can be used to determine the ratio of the ring-opened to the ring-closed form, providing valuable kinetic and mechanistic data.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound.

Identification of Functional Groups and Reaction Progress Monitoring

The FTIR spectrum of this compound is characterized by absorptions corresponding to its ether linkages and alkyl groups.

C-H stretching vibrations: Strong bands in the 2800–3000 cm⁻¹ region arise from the C-H stretching of the ethyl and methyl groups.

C-O-C stretching vibrations: The most characteristic bands for the dioxolane structure are the strong C-O-C stretching vibrations, which are typically observed in the 1000–1200 cm⁻¹ range.

FTIR is also an effective tool for monitoring reactions. For example, in a hydrolysis reaction of this compound, the disappearance of the characteristic C-O-C stretching bands of the dioxolane ring and the appearance of a broad O-H stretching band (from the resulting diol) and a C=O stretching band (from the resulting aldehyde) can be monitored over time to determine the reaction rate. A vapor phase IR spectrum is available in the PubChem database.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O-C (Ether) | Stretching | 1000 - 1200 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry can confirm its molecular formula (C₆H₁₂O₂). nist.gov

Under electron ionization (EI), the molecule will fragment in a characteristic pattern. The NIST Mass Spectrometry Data Center provides data showing a top peak at m/z 87, with other significant fragments at m/z 59 and 31. nih.gov The fragmentation pattern can be analyzed to deduce the structure of the molecule. For example, the loss of an ethyl group or fragments of the dioxolane ring would lead to specific ions that can be detected. This information is crucial for confirming the identity of the compound in complex mixtures, such as in environmental samples or reaction products. researchgate.net

GC-MS for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the context of this compound, GC-MS is primarily employed to assess the purity of the monomer after synthesis and to identify any volatile impurities or residual starting materials.

The synthesis of this compound often involves the isomerization of 2-vinyl-4-methyl-1,3-dioxolane, which itself is prepared from precursors like 1,2-propanediol and acrolein. niscpr.res.in Following synthesis and purification steps such as distillation, GC-MS provides a definitive method to confirm the identity of the product and ensure the absence of contaminants that could adversely affect subsequent polymerization reactions. The mass spectrometer fragments the eluted compounds into characteristic ions, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. keio.ac.jpresearchgate.net

| Analytical Target | GC-MS Role | Information Obtained | Typical Sample |

|---|---|---|---|

| Monomer Purity | Separates the main compound from impurities. | Quantitative assessment of monomer purity (e.g., >99%). | Final synthesized monomer product after distillation. |

| Byproduct Identification | Identifies the chemical structure of minor components. | Structure of isomers, unreacted starting materials, or side-reaction products. | Crude reaction mixture or purification fractions. |

| Residual Solvent Analysis | Detects and quantifies trace amounts of solvents. | Confirmation of solvent removal to required levels. | Purified monomer intended for polymerization. |

Pyrolysis-Field Ionization Mass Spectrometry for Polymer Degradation Studies

Analyzing the structure of high-molecular-weight polymers directly via conventional mass spectrometry is often impossible due to their lack of volatility. Pyrolysis-Mass Spectrometry (Py-MS) overcomes this limitation by thermally degrading the polymer in a controlled environment to produce smaller, volatile fragments characteristic of the original macromolecule. researchgate.net

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) is a particularly powerful variant of this technique. Field ionization is a "soft" ionization method that imparts minimal excess energy to the molecules, resulting in little to no further fragmentation of the initial pyrolysis products. capes.gov.br This allows for the analysis of the primary thermal degradation products, providing direct insight into the polymer's structure and the weakest bonds within the macromolecule. When applied to polymers derived from this compound, Py-FIMS can elucidate the distribution of ring-opened and non-ring-opened monomer units along the polymer chain and clarify the mechanisms of thermal decomposition. capes.gov.br Studies on analogous complex polymers have shown that Py-FIMS can help determine if monomer units are arranged randomly or in blocks, based on the high-molecular-mass fragments observed. capes.gov.br

| Technique | Polymer Type Studied | Key Findings | Relevance to Poly(this compound) |

|---|---|---|---|

| Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) | Polyquinones | Allowed estimation of the distribution of different segments (ketoacidic vs. quinonoid) along the polymer ladder and identified anomalous structural moieties. capes.gov.br | Can be used to map the sequence of ester units from ring-opening and intact dioxolane rings in the polymer backbone. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Insoluble Polymers (General) | Provides reproducible fragmentation patterns (pyrograms) characteristic of the original polymer, allowing for structural identification and degradation analysis. researchgate.netosti.gov | Offers a standardized method to fingerprint the polymer and study its degradation products in detail. |

Differential Mass Spectrometry for Stereochemical Analysis

The stereochemistry of a monomer can significantly influence the properties of the resulting polymer. This compound possesses stereocenters: the methyl-substituted carbon at the 4-position of the dioxolane ring can exist in (R) or (S) configurations, and the ethylidene double bond can have (E) or (Z) geometry. Differentiating these stereoisomers is a significant analytical challenge.

While "Differential Mass Spectrometry" is not a standard term, the underlying concept involves using mass spectrometry to distinguish between isomers. This is typically achieved with tandem mass spectrometry (MS/MS) techniques like Electrospray Ionization (ESI-MS/MS). mdpi.com In this approach, ions of the same mass-to-charge ratio corresponding to different stereoisomers are isolated and then fragmented. Subtle differences in the three-dimensional structure of the isomers can lead to different fragmentation pathways and efficiencies, producing distinct product ion spectra. These spectral differences, or "differentials," serve as fingerprints to distinguish one stereoisomer from another. This advanced methodology is crucial for understanding how monomer stereochemistry translates to the final polymer architecture and properties. mdpi.com

Thermal Analysis (DSC, TGA) in Polymer Research

Thermal analysis techniques are fundamental in polymer science for determining the operational temperature range and degradation behavior of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to characterize polymers synthesized from this compound. niscpr.res.inresearchgate.net

Glass Transition Temperature (Tg) Determination

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state. This temperature defines the upper limit for the use of a rigid polymer and the lower limit for a flexible elastomer. DSC is the standard technique for measuring Tg, which is detected as a step-like change in the heat flow during a controlled heating cycle. keio.ac.jp

For the homopolymer of this compound, the glass transition temperature has been determined to be 50°C. researchgate.netresearchgate.net In copolymers, such as those with styrene (B11656), the Tg is dependent on the composition; research has shown that the Tg of these copolymers decreases as the proportion of the cyclic ketene (B1206846) acetal monomer units increases. researchgate.netresearchgate.net

| Polymer System | Monomer(s) | Tg (°C) | Reference |

|---|---|---|---|

| Homopolymer | EMD (Monomer A) | 50 | researchgate.net, researchgate.net |

| Copolymer | EMD and Styrene | Decreases with increasing EMD content. | researchgate.net, researchgate.net |

| Related Homopolymer | 2-ethylidene-1,3-dioxepane (Monomer C) | -60 | researchgate.net, researchgate.net |

| Related Homopolymer | 2-ethylidene-1,3-dioxane (Monomer D) | -62 | researchgate.netresearchgate.net |

Thermal Stability and Degradation Profiles of Polymers

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a polymer and to study its degradation profile. The output, a TGA curve, shows the temperatures at which the material loses weight due to processes like decomposition and oxidation.

Research on the homopolymer of this compound and its copolymers with styrene indicates that these materials possess good thermal stability. researchgate.netresearchgate.net When heated under a nitrogen atmosphere, both the homopolymers and copolymers were found to be stable up to 350°C before significant thermal degradation began. researchgate.netresearchgate.net This high decomposition temperature is advantageous for materials that may undergo melt processing or be used in high-temperature applications. For other polymer systems incorporating dioxolane-related structures, degradation temperatures can vary; for instance, certain disulfide polymers have been shown to begin degrading around 250°C, while some polyesters exhibit a 5% weight loss temperature (Td,5%) above 318°C. acs.orgacs.org

| Polymer System | Atmosphere | Key Thermal Stability Finding | Reference |

|---|---|---|---|

| Homopolymer of this compound | Nitrogen | Stable up to 350°C. | researchgate.net, researchgate.net |

| Copolymers of this compound and Styrene | Nitrogen | Stable up to 350°C. | researchgate.net, researchgate.net |

| Disulfide polymers | Not specified | Degradation begins at 250°C. | acs.org |

| Poly(butylene succinate-co-dithiodipropionate) | Nitrogen | Temperature at 5% weight loss (Td,5%) > 318°C. | acs.org |

Applications of 2 Ethylidene 4 Methyl 1,3 Dioxolane in Advanced Organic Materials and Chemical Synthesis

Utilization as a Protecting Group in Complex Organic Synthesis

While the primary application of 2-ethylidene-4-methyl-1,3-dioxolane is in polymer science due to its exocyclic double bond, the foundational 1,3-dioxolane (B20135) ring system is a cornerstone of protecting group chemistry in organic synthesis. The saturated analog, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), serves as a classic example of a cyclic acetal (B89532) used to mask the reactivity of carbonyl groups. organic-chemistry.org

Protection of Carbonyl Compounds and Deprotection Strategies

The protection of aldehydes and ketones is a crucial step in multi-step synthesis to prevent their reaction with nucleophiles or bases. organic-chemistry.org The corresponding saturated acetal, 2-ethyl-4-methyl-1,3-dioxolane, is synthesized by reacting a carbonyl compound (propanal) with a 1,2-diol (1,2-propanediol) under acidic conditions. This reaction forms a stable cyclic acetal, rendering the original carbonyl group inert to a wide range of reagents. organic-chemistry.org

Deprotection, or the removal of the dioxolane group to regenerate the carbonyl, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves protonation of one of the ring's oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a stable carbocation intermediate, which is then attacked by water to release the original aldehyde or ketone.

Table 1: General Conditions for Acetal Protection and Deprotection

| Process | Reagents and Conditions | Description |

| Protection | Carbonyl Compound, 1,2-Diol, Acid Catalyst (e.g., p-Toluenesulfonic acid), Reflux with water removal | Forms a stable 1,3-dioxolane ring, protecting the carbonyl group. organic-chemistry.org |

| Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone (transacetalization) | Cleaves the acetal to regenerate the parent carbonyl compound. organic-chemistry.org |

Selectivity in Multi-Step Synthetic Sequences

The key to the utility of the 1,3-dioxolane protecting group is its stability under specific reaction conditions, which allows for selective chemical transformations elsewhere in a complex molecule. Cyclic acetals are generally stable to bases, nucleophiles, organometallic reagents, and reducing agents. organic-chemistry.org This stability enables chemists to perform reactions on other functional groups within the molecule without affecting the protected carbonyl. For instance, an ester group in a molecule could be reduced to an alcohol using lithium aluminum hydride while a protected ketone remains untouched. This chemoselectivity is fundamental to the efficient synthesis of complex natural products and pharmaceuticals.

Role in Polymer Science and Engineering

The true synthetic value of this compound lies in its function as a cyclic ketene (B1206846) acetal monomer. It participates in radical ring-opening polymerization (rROP), a powerful method for creating polymers with unique properties. uni-bayreuth.denih.gov This process combines the advantages of radical polymerization, such as mild reaction conditions and tolerance to various functional groups, with the ability to introduce functional groups directly into the polymer backbone. digitellinc.com

Design and Synthesis of Degradable Polyesters

The radical ring-opening polymerization of this compound and its analogs is a key strategy for producing degradable polyesters. uni-bayreuth.dersc.org During polymerization, the radical attack occurs at the exocyclic double bond, leading to the opening of the dioxolane ring. This ring-opening event incorporates an ester linkage into the main chain of the resulting polymer. nih.gov Unlike polymers with highly stable carbon-carbon backbones, such as polyethylene (B3416737) or polystyrene, the presence of these ester groups makes the polymer susceptible to hydrolysis. This hydrolytic degradation breaks the polymer down into smaller, environmentally benign molecules, making it a valuable feature for creating biodegradable materials for applications in packaging, agriculture, and medicine. rsc.orgrsc.org

Copolymers for Tailored Material Properties

To fine-tune the properties of the resulting materials, this compound can be copolymerized with various conventional vinyl monomers. rsc.orgresearchgate.net Analogs such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL) have been successfully copolymerized with monomers like methyl methacrylate (B99206) (MMA). rsc.org This approach allows for the creation of copolymers with a balance of properties. The vinyl monomer contributes properties like mechanical strength and thermal stability, while the cyclic ketene acetal introduces degradability. The ratio of the two monomers in the copolymer can be adjusted to control the rate of degradation, the glass transition temperature, and other mechanical characteristics of the final material. rsc.orgresearchgate.net For instance, incorporating more of the cyclic ketene acetal will generally lead to a more readily degradable polymer.

Table 2: Properties of Copolymers Based on Cyclic Ketene Acetal Analogs

| Comonomer System | Polymerization Type | Key Properties of Resulting Copolymer | Reference |

| 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and Methyl Methacrylate (MMA) | Nitroxide-Mediated Polymerization | Well-defined, degradable PMMA-rich copolymers; tunable degradation rate. | rsc.org |

| 2-methylene-1,3-dioxepane (MDO) and Vinyl Acetate | Radical Copolymerization | Introduces degradable ester units into the poly(vinyl acetate) backbone. | researchgate.net |

| Perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) and Chlorotrifluoroethylene (CTFE) | Radical Polymerization | Amorphous, improved flexibility, low refractive index, high optical transmittance. | researchgate.net |

Functionalization of Polymer Backbones through Ring Opening

The process of radical ring-opening polymerization is inherently a method of functionalizing a polymer backbone. rsc.orgrsc.org As this compound polymerizes, its ring opens to create a repeating unit containing an ester functional group. This is distinct from conventional vinyl polymerization, which results in a simple carbon-carbon chain. The introduction of these ester functionalities fundamentally changes the chemical nature of the polymer backbone, transforming it from a non-polar hydrocarbon chain into a more polar and reactive polyester (B1180765). This "in-chain" functionalization is critical for imparting biodegradability and can also influence the polymer's solubility, thermal properties, and compatibility with other materials. rsc.orgrsc.org

Precursor in the Synthesis of Specialty Chemicals and Materials

This compound serves as a valuable starting material for a range of specialty chemicals and functional polymers. The presence of the ethylidene group allows for various addition reactions, while the dioxolane ring can be manipulated, particularly through hydrolysis, to introduce other functionalities.

The dioxolane moiety is a fundamental heterocyclic system in itself. The reactivity of the ethylidene group in this compound opens pathways to more complex heterocyclic structures. While direct research on the use of this compound in the synthesis of other heterocyclic systems is limited, the known reactivity of related 2-methylene-1,3-dioxolanes provides a strong basis for its potential applications. For instance, related compounds undergo cycloaddition reactions to form spiro-heterocycles. The reaction of 2-methylene-1,3-dioxolanes with various dienophiles can lead to the formation of a diverse range of polycyclic and heterocyclic frameworks.

Furthermore, the acid-catalyzed hydrolysis of the dioxolane ring can be strategically employed to unmask a ketone or aldehyde, which can then participate in subsequent cyclization reactions to form new heterocyclic rings. This approach is a cornerstone of protecting group chemistry in multi-step organic synthesis.

A general representation of the synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. In the case of this compound, it is conceptually derived from the reaction of propanal with 1,2-propanediol. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Dioxolane Precursors

| Precursor | Reagent/Condition | Resulting Heterocycle | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Polymerization | Poly(β-phenylbutyrolactone) | rsc.org |

| 2-Ethoxydioxolane | Benzotriazole | Formylating reagent for heterocycle synthesis | organic-chemistry.org |

| 2-(Chloromethyl)-4-methylene-1,3-dioxolanes | Cationic Polymerization | Poly(2-substituted-4-methylene-1,3-dioxolane) | researchgate.net |

The 1,3-dioxolane linkage in this compound is susceptible to cleavage under acidic conditions, a characteristic that is harnessed in the design of acid-sensitive or "smart" materials. While the direct application of this compound in creating acid-sensitive ortho esters for responsive materials is not extensively documented, the principle is well-established with analogous structures.

The acid-catalyzed hydrolysis of 1,3-dioxolanes proceeds through the formation of a carbocation intermediate, which is then attacked by water to yield the corresponding aldehyde or ketone and diol. This cleavage can be tuned by modifying the substituents on the dioxolane ring. The incorporation of such acid-labile linkages into polymer backbones or as pendant groups leads to materials that can degrade or release encapsulated agents in response to an acidic environment. This is particularly relevant in biomedical applications, such as drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.

Research on related 2-methylene-1,3-dioxolanes has demonstrated their utility in creating degradable polymers. For example, the radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane results in a polyester, poly(β-phenylbutyrolactone), which contains ester linkages that are more susceptible to hydrolysis than the carbon-carbon bonds of traditional vinyl polymers. rsc.org The rate of degradation can be controlled by copolymerizing these monomers with other vinyl monomers, thereby tuning the density of the acid-sensitive linkages in the polymer chain. rsc.org

Table 2: Research Findings on Acid-Catalyzed Reactions of Dioxolane Derivatives

| Dioxolane Derivative | Reaction Type | Key Finding | Application | Reference |

| 2-Ethyl-4-methyl-1,3-dioxolane | Acid-catalyzed hydrolysis | Readily forms in aqueous solutions and can be hydrolyzed back to propanal and propylene (B89431) glycol. | Understanding formation of odorous compounds in water. | researchgate.net |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical ring-opening polymerization | Forms a degradable polyester backbone. | Tunable degradation of polymers. | rsc.org |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Free radical polymerization | Forms a polymer with both vinyl addition and ring-opened structures. | Advanced optical materials. | keio.ac.jp |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products